molecular formula C20H36N2O2S B4035211 1,1'-[thiobis(1-oxo-3,1-propanediyl)]bis(3,5-dimethylpiperidine)

1,1'-[thiobis(1-oxo-3,1-propanediyl)]bis(3,5-dimethylpiperidine)

Cat. No.: B4035211
M. Wt: 368.6 g/mol
InChI Key: WDZDVSDAZRFHOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-[thiobis(1-oxo-3,1-propanediyl)]bis(3,5-dimethylpiperidine) is a useful research compound. Its molecular formula is C20H36N2O2S and its molecular weight is 368.6 g/mol. The purity is usually 95%.
The exact mass of the compound 1,1'-[thiobis(1-oxo-3,1-propanediyl)]bis(3,5-dimethylpiperidine) is 368.24974957 g/mol and the complexity rating of the compound is 397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,1'-[thiobis(1-oxo-3,1-propanediyl)]bis(3,5-dimethylpiperidine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-[thiobis(1-oxo-3,1-propanediyl)]bis(3,5-dimethylpiperidine) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

"1,1'-[thiobis(1-oxo-3,1-propanediyl)]bis(3,5-dimethylpiperidine)" is a chemical compound that could be analogously related to various synthetic and antimicrobial studies. For instance, the synthesis of novel bis-[1,3,4]thiadiazole and bis-thiazole derivatives with antimicrobial properties highlights the importance of such compounds in developing new antimicrobial agents. These synthesized products have shown promising results in antimicrobial evaluation, indicating their potential in scientific research applications (Kheder & Mabkhot, 2012).

Polymer Science and Biomedical Applications

The compound's relevance extends to polymer science and biomedical applications. For example, poly(β-amino esters) synthesized through reactions involving similar compounds have shown potential in hydrolytic degradation, yielding noncytotoxic degradation products. This property is crucial for developing biodegradable polymers for gene delivery systems, indicating the compound's significance in creating new materials for biomedical applications (Lynn & Langer, 2000).

Catalysis and Coordination Chemistry

In catalysis and coordination chemistry, compounds with similar structures have been used to synthesize highly functionalized derivatives, demonstrating the utility of such compounds in creating complex molecular architectures for catalytic applications. This synthesis approach enables the development of novel catalysts and materials with unique properties, such as enhanced reactivity or selectivity in chemical reactions (Souldozi, Dadrass, & Ranjdost, 2010).

Material Science and Organic Electronics

Furthermore, the compound's framework could be linked to the synthesis of mesocyclic and macrocyclic ethers, indicating its potential in material science, particularly in creating novel organic electronic materials. These materials have unique chemical and physical properties, such as solubility and electrical conductivity, that can be fine-tuned for specific applications in organic electronics (Edema, Buter, Stock, & Kellogg, 1992).

Properties

IUPAC Name

1-(3,5-dimethylpiperidin-1-yl)-3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]sulfanylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N2O2S/c1-15-9-16(2)12-21(11-15)19(23)5-7-25-8-6-20(24)22-13-17(3)10-18(4)14-22/h15-18H,5-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZDVSDAZRFHOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)CCSCCC(=O)N2CC(CC(C2)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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